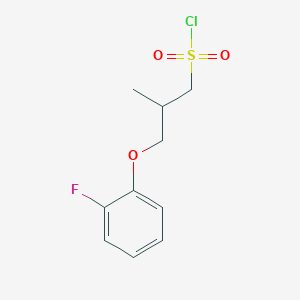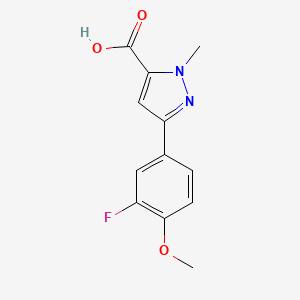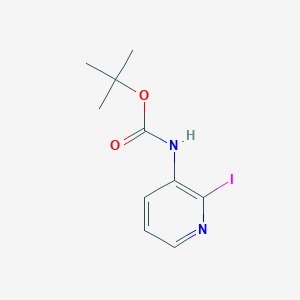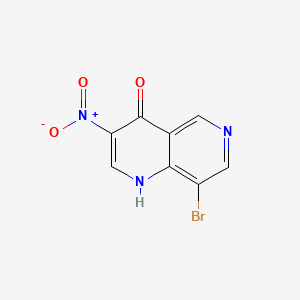
8-Bromo-3-nitro-1,6-naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-nitro-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine and nitro functional groups attached to a naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,6-naphthyridin-4-ol followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-nitro-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Formation of substituted naphthyridines.
Reduction: Formation of 8-Bromo-3-amino-1,6-naphthyridin-4-ol.
Oxidation: Formation of 8-Bromo-3-nitro-1,6-naphthyridin-4-one.
Applications De Recherche Scientifique
8-Bromo-3-nitro-1,6-naphthyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and photophysical applications.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells. The bromine atom may enhance the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
8-Bromo-3-nitro-1,6-naphthyridin-4-ol can be compared with other naphthyridine derivatives such as:
6-Bromo-1,8-naphthyridin-2-ol: Similar in structure but differs in the position of the bromine and hydroxyl groups.
8-Bromo-1,6-naphthyridin-2(1H)-one: Lacks the nitro group and has a different functional group at the 2-position.
1,6-naphthyridin-2-amine: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H4BrN3O3 |
|---|---|
Poids moléculaire |
270.04 g/mol |
Nom IUPAC |
8-bromo-3-nitro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-2-10-1-4-7(5)11-3-6(8(4)13)12(14)15/h1-3H,(H,11,13) |
Clé InChI |
ULVLRGPBLXRVGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
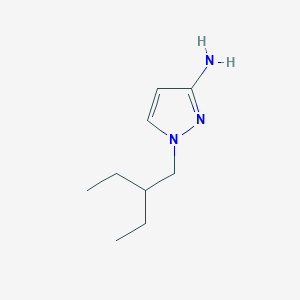

![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)

